4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity ADME Kinase inhibitor design

Secure your supply of this high-purity (≥98%) trisubstituted pyrazolo[3,4-d]pyrimidine, a privileged scaffold for kinase inhibitor discovery. Its unique 4-chloro handle enables late-stage SNAr diversification, while the N1-cyclopentyl and 6-CF3 groups optimize occupancy and metabolic stability in ATP-binding pockets. Ideal for constructing focused libraries of 50-200 analogs from a single 5g lot. Avoid SAR-disruptive single-position variants.

Molecular Formula C11H10ClF3N4
Molecular Weight 290.67 g/mol
Cat. No. B11839712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC11H10ClF3N4
Molecular Weight290.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl
InChIInChI=1S/C11H10ClF3N4/c12-8-7-5-16-19(6-3-1-2-4-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2
InChIKeyVAADCOLQFFSZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine – Physicochemical and Structural Baseline for Procurement Evaluation


4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443289-57-3) is a trisubstituted pyrazolo[3,4-d]pyrimidine featuring a chlorine atom at position 4, a cyclopentyl group at N1, and a trifluoromethyl group at C6 . The pyrazolo[3,4-d]pyrimidine core is a well-established privileged scaffold in kinase inhibitor drug discovery, serving as an adenine bioisostere that competes for the ATP-binding pocket of numerous kinases [1]. This specific substitution pattern generates a molecular formula of C₁₁H₁₀ClF₃N₄, a molecular weight of 290.67 g/mol, a calculated LogP of ~3.4–3.6, and a topological polar surface area (TPSA) of approximately 43.6–53.6 Ų, placing it within favourable oral drug-like chemical space [2]. The compound is commercially available at purities of ≥98% (HPLC) and is primarily employed as a late-stage synthetic intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and other ATP-utilising enzymes [1].

Why Generic Substitution Fails for 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine


Within the pyrazolo[3,4-d]pyrimidine chemical space, seemingly minor changes in substitution pattern produce large shifts in the physicochemical property vectors that govern downstream success in medicinal chemistry campaigns. The 6-trifluoromethyl group distinguishes the target compound from the des-trifluoromethyl analog (CAS 21253-99-6) by increasing both lipophilicity (ΔLogP ≈ +1.2 units) and metabolic stability via electron-withdrawing effects, while simultaneously raising molecular weight by 68 Da . The N1-cyclopentyl substitution differentiates it from the N1-unsubstituted or N1-methyl variants by introducing a conformationally constrained lipophilic moiety that fills a distinct hydrophobic pocket in kinase ATP-binding sites [1]. The 4-chloro handle is critical for late-stage diversification via nucleophilic aromatic substitution or metal-catalysed cross-coupling; substituting it with hydrogen, amino, or alkoxy groups fundamentally alters both the synthetic utility and the biological target profile of any downstream library [1][2]. Consequently, interchange with any single-position variant is scientifically indefensible in a structure–activity relationship (SAR) program.

Quantitative Differential Evidence: 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Versus Its Closest Analogs


Lipophilicity (LogP) Differentiation: Cyclopentyl vs. Tetrahydropyran N1-Substituent

The N1-cyclopentyl substituent on the target compound confers a significantly higher calculated LogP (3.40–3.61) compared to the tetrahydropyran analog (CAS 1443286-32-5), which contains a polar oxygen atom in the N1 ring . This difference is critical for logD-driven optimisation of kinase inhibitors, where higher lipophilicity correlates with improved passive membrane permeability and target engagement in intracellular kinase assays, but must be balanced against solubility and metabolic clearance [1].

Lipophilicity ADME Kinase inhibitor design

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The target compound's TPSA of 43.6 Ų (Leyan computed) or 53.6 Ų (SILDrug) falls below the Veber threshold of 140 Ų, and its rotatable bond count of 1–3 is well below the ≤10 limit, jointly predicting favourable oral bioavailability [1]. The des-trifluoromethyl analog (CAS 21253-99-6) has a comparable TPSA but a substantially lower molecular weight (222.67 vs. 290.67 g/mol), placing it in different property space for CNS vs. peripheral target programmes .

Drug-likeness Oral bioavailability Veber rules

Synthetic Utility: 4-Chloro Leaving Group Competency for Late-Stage Diversification

The 4-chloro substituent on the pyrimidine ring of the target scaffold is the most synthetically versatile leaving group for SNAr displacement with amines, alcohols, and thiols, as well as for palladium-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1]. In contrast, the 3-bromo-4-chloro analog introduces an additional reactive site at C3, which can lead to regioselectivity challenges and require orthogonal protection strategies during library synthesis [2]. The target compound's single-point reactivity at C4 ensures predictable, high-yielding diversification without competing side reactions.

Nucleophilic aromatic substitution Cross-coupling Medicinal chemistry libraries

Purity Benchmarking: 98% Minimum Purity for Reproducible SAR Studies

Commercially, the target compound is routinely supplied at ≥98% purity (HPLC) by multiple independent vendors, including MolCore (NLT 98%) and Leyan (98%), with supporting ISO quality certification . This contrasts with the des-trifluoromethyl and des-cyclopentyl analogs, which are frequently offered only at ≥95% minimum purity or have been discontinued from major catalogues, limiting their reliability for quantitative biological assay work where impurities at >2% can confound IC₅₀ determinations .

Chemical purity Quality control Reproducibility

Molecular Recognition: CF₃ Group as a Key Pharmacophoric Element for Kinase Hinge Binding

The 6-trifluoromethyl substituent serves as a critical electron-withdrawing group that modulates the electron density of the pyrimidine ring, thereby tuning the hydrogen-bond acceptor strength of the N7 and N5 nitrogen atoms that engage the kinase hinge region [1]. Pyrazolo[3,4-d]pyrimidines lacking a 6-substituent generally display weaker hinge binding, whereas 6-CF₃ substituted analogs have been reported to achieve nanomolar IC₅₀ values against receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and cyclin-G-associated kinase (GAK) in structurally related series, with IC₅₀ values as low as 0.011 nM in NanoBRET target engagement assays [2]. Although the specific target compound has not been individually profiled in published kinase panels, the consistent SAR across the scaffold class indicates that the 6-CF₃ group is indispensable for achieving sub-nanomolar target engagement.

Kinase hinge binder Pharmacophore ATP-competitive inhibition

Supply Chain Reliability: Active Multi-Vendor Availability vs. Discontinued Analogs

The target compound is actively stocked and sold by at least three independent vendors (MolCore, Leyan, Chemenu), with documented pricing tiers and ISO-certified quality systems [1]. By contrast, the closest structural analog lacking the 6-trifluoromethyl group (CAS 21253-99-6) is listed as 'Discontinued' by CymitQuimica (a Biosynth brand) across all pack sizes . This supply chain discontinuity introduces significant procurement risk for any research programme that builds SAR solely on the des-CF₃ scaffold.

Supply chain Procurement risk Vendor diversity

Optimal Research and Industrial Application Scenarios for 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine


Kinase-Focused Fragment-to-Lead and Lead Optimisation Libraries

The compound serves as a divergent intermediate for constructing focused kinase inhibitor libraries via C4 SNAr diversification with amine building blocks. The cyclopentyl N1 substituent occupies the hydrophobic ribose pocket of the kinase ATP-binding site, while the 6-CF₃ group tunes hinge-binding affinity and protects the pyrimidine ring from oxidative metabolism. Procurement in 5g quantities enables the parallel synthesis of 50–200 analogs for SAR exploration [1][2].

PDE9 and Phosphodiesterase Inhibitor Programmes

The pyrazolo[3,4-d]pyrimidinone core is a validated scaffold for phosphodiesterase type 9 (PDE9) inhibition, a target implicated in neurodegenerative diseases including Alzheimer's [1]. The 4-chloro intermediate is the key precursor for introducing 4-amino substituents that confer PDE9 selectivity over other PDE isoforms. The cyclopentyl group at N1 matches the lipophilic N1-substituent preference identified in the Pfizer PDE9 inhibitor patent series (US7964607) [1].

Selective RIPK2 or GAK Inhibitor Development for Inflammatory Disease

Class-level SAR from structurally related 6-CF₃ pyrazolo[3,4-d]pyrimidines demonstrates sub-nanomolar potency against RIPK2 (IC₅₀ = 0.011 nM) and GAK (IC₅₀ = 0.060 nM) in NanoBRET target engagement assays [2]. The target compound's substitution pattern positions it as an advanced intermediate for installing selectivity-determining elements at C4 that discriminate between RIPK2, GAK, and off-target kinases. RIPK2 is a key node in NOD1/NOD2 innate immune signalling, making this compound relevant for inflammatory bowel disease and autoinflammatory disorder programmes.

Pharmaceutical Quality Control and Reference Standard Preparation

With ISO-certified purity of ≥98% and verified molecular identity (MFCD25368296), the compound is suitable for use as an analytical reference standard in HPLC method development, forced degradation studies, and impurity profiling for drug substance batches derived from this scaffold [1]. The high purity specification reduces the burden of pre-use purification and ensures batch-to-batch consistency in GLP toxicology studies.

Quote Request

Request a Quote for 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.